Dorzolamide, (+/-)-(cis)-
Description
Historical Context of Dorzolamide (B1670892) within Carbonic Anhydrase Inhibitor Research
The story of dorzolamide is deeply rooted in the broader history of carbonic anhydrase inhibitors (CAIs). The enzyme carbonic anhydrase (CA) and its inhibitors have been subjects of scientific inquiry for decades. Early research in the 1970s explored the use of systemic CAIs, like acetazolamide (B1664987), for various conditions, including peptic ulcers, based on the premise of reducing hydrochloric acid secretion. nih.gov However, the systemic administration of these early CAIs led to undesirable side effects, which spurred the quest for topically active inhibitors with more localized action. nih.gov
The development of dorzolamide by Merck in the late 1980s marked a pivotal moment in this research trajectory. acs.org It was the first CAI designed for topical application to the eye, a result of structure-based drug design aimed at circumventing the systemic issues associated with its oral predecessors like acetazolamide. nih.govwikipedia.org The research leading to dorzolamide focused on creating a molecule with balanced water and lipid solubility to effectively penetrate the cornea. nih.gov This led to the synthesis of a water-soluble sulfonamide that was introduced for pharmacological testing in 1987 and eventually commercialized in 1995. nih.govnih.gov
The development of topical CAIs like dorzolamide was a significant advancement, offering a more targeted approach to inhibiting carbonic anhydrase in specific tissues. eyewiki.org This innovation opened new avenues for research into the localized effects of CA inhibition.
The Intricate Stereochemistry of Dorzolamide: Focus on Diastereomeric and Enantiomeric Considerations in Research
Dorzolamide possesses a complex stereochemical structure with two chiral centers, resulting in four possible diastereomers. derpharmachemica.com The specific stereoisomer used therapeutically is the trans-(4S,6S) configuration. nih.govderpharmachemica.com The other three diastereomers—(4R,6R), (4S,6R), and (4R,6S)—are considered unwanted isomers in the final product. derpharmachemica.com
The synthesis of dorzolamide is a significant challenge in organic chemistry, with a strong emphasis on controlling the stereochemistry to obtain the desired (4S,6S) isomer in high purity. vulcanchem.com Research in this area has explored various synthetic routes, including classical resolution methods, enzymatic processes, and asymmetric synthesis. derpharmachemica.com A key intermediate in many of these synthetic pathways is (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. nih.gov
The stereochemical configuration of dorzolamide is critical to its biological activity. vulcanchem.com The specific spatial arrangement of the functional groups in the (4S,6S) isomer allows for optimal binding to the active site of carbonic anhydrase II. nih.gov The enantiomeric form, with a (4R,6R) configuration, would be a mirror image of the active compound and is expected to have different biological properties. vulcanchem.com The synthesis and separation of these stereoisomers have been a focal point of chemical research, with techniques like chiral derivatization followed by chromatography being employed to determine enantiomeric purity. ethernet.edu.et
Table 1: Stereoisomers of Dorzolamide
| Configuration | Type | Biological Significance |
|---|---|---|
| (4S,6S) | trans | The biologically active isomer used in research and therapeutics. derpharmachemica.com |
| (4R,6R) | trans | The enantiomer of the active isomer, considered an impurity. derpharmachemica.comethernet.edu.et |
| (4S,6R) | cis | A diastereomer with undesired properties. derpharmachemica.com |
| (4R,6S) | cis | A diastereomer with undesired properties. derpharmachemica.com |
Dorzolamide's Prominence in Understanding Carbonic Anhydrase Mechanism and Inhibition
Dorzolamide has served as a valuable tool for elucidating the mechanism of carbonic anhydrase and the principles of its inhibition. nih.gov It is a highly specific inhibitor of carbonic anhydrase II (CA-II), an isoenzyme crucial for various physiological processes. drugbank.com Dorzolamide exhibits a significantly higher affinity for CA-II compared to another major isoenzyme, carbonic anhydrase I (CA-I). nih.govdrugbank.com
The mechanism of inhibition involves the sulfonamide group of dorzolamide binding to the zinc ion located at the active site of the carbonic anhydrase enzyme. nih.govresearchgate.net This binding blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. patsnap.comopenaccessjournals.com This inhibitory action has been extensively studied through techniques like X-ray crystallography and molecular docking, providing detailed structural insights into the drug-enzyme interaction. rcsb.orgresearchgate.net
Research has also explored the binding kinetics and thermodynamics of dorzolamide with different carbonic anhydrase isozymes. acs.org These studies have helped to understand the structural basis for its high affinity and selectivity for CA-II. acs.org Furthermore, dorzolamide has been used as a scaffold in the design of new CAIs with potentially improved properties or different targeting profiles. acs.org Its vasodilating effects on retinal arterioles have also been a subject of investigation, with studies suggesting mechanisms beyond simple carbonic anhydrase inhibition. arvojournals.org
Table 2: Investigated Carbonic Anhydrase Isozymes and Dorzolamide
| Isozyme | Location/Function | Interaction with Dorzolamide |
|---|---|---|
| CA-I | Primarily in red blood cells. drugbank.com | Dorzolamide has a lower affinity for CA-I compared to CA-II. nih.govdrugbank.com |
| CA-II | Key isoenzyme in aqueous humor production. drugbank.com | Dorzolamide is a highly specific and potent inhibitor of CA-II. drugbank.combohrium.com |
| CA-IV | Membrane-bound isoenzyme. nih.gov | Selectively inhibited by dorzolamide. nih.gov |
| CA-IX | Tumor-associated isoenzyme. researchgate.net | Research has explored the binding interactions of dorzolamide with CA-IX mimics. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152786 | |
| Record name | Dorzolamide, (+/-)-(cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-90-5 | |
| Record name | Dorzolamide, (+/-)-(cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dorzolamide, (+/-)-(cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DORZOLAMIDE, (CIS)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Carbonic Anhydrase Inhibition by Dorzolamide
Direct Coordination to the Catalytic Zinc Ion in the Enzyme Active Site
The primary mechanism of dorzolamide's inhibitory action is its direct coordination to the zinc ion (Zn²⁺) located at the core of the carbonic anhydrase active site. scbt.comnih.gov This zinc ion is essential for the enzyme's catalytic activity, as it facilitates the ionization of a water molecule to a hydroxide (B78521) ion, the key nucleophile in the hydration of carbon dioxide. nih.govopenaccessjournals.com
Dorzolamide (B1670892), like other sulfonamide inhibitors, binds to the zinc ion through its deprotonated sulfonamide group (-SO₂NH⁻). pdbj.orgtandfonline.com This anionic form of the sulfonamide displaces the zinc-bound water molecule/hydroxide ion, effectively blocking the catalytic machinery. scbt.comnih.gov X-ray crystallography studies of human carbonic anhydrase II (hCA II) in complex with dorzolamide have confirmed this binding mode, revealing a tetrahedral coordination geometry around the zinc ion. rcsb.orgatomistry.com The zinc ion is coordinated by three histidine residues (His94, His96, and His119) from the enzyme and the nitrogen atom of the deprotonated sulfonamide group of dorzolamide. nih.govopenaccessjournals.com The distance between the zinc ion and the nitrogen atom of the dorzolamide sulfonamide group has been measured to be approximately 2.0 Å. atomistry.com
This direct and strong coordination to the catalytic zinc ion is a hallmark of the potent inhibitory activity of dorzolamide and other sulfonamide-based inhibitors against carbonic anhydrase. scbt.comresearchgate.net The affinity of deprotonated inhibitors for the zinc ion is significantly higher than that of their neutral counterparts. tandfonline.com
Table 1: Coordination Details of Dorzolamide with the Catalytic Zinc Ion in hCA II
| Parameter | Value | Reference |
| Interacting atoms | Zn³⁰¹ - N¹³ (Dorzolamide) | atomistry.com |
| Coordination distance | 2.0 Å | atomistry.com |
| Coordination geometry | Tetrahedral | nih.govrcsb.org |
Interaction with Active Site Amino Acid Residues and the Hydrogen Bonding Network
Beyond the direct coordination with the catalytic zinc ion, the stability of the dorzolamide-carbonic anhydrase complex is further enhanced by a network of hydrogen bonds and other interactions with amino acid residues within the active site. These interactions help to properly orient the inhibitor for optimal binding and contribute to its high affinity.
The rest of the dorzolamide molecule, often referred to as the "tail," also engages in various interactions with the active site. The active site of carbonic anhydrase is known to have both hydrophobic and hydrophilic regions. nih.gov The specific chemical structure of dorzolamide's tail allows it to form favorable contacts with these regions, further contributing to its binding affinity and, in some cases, its isoform selectivity. researchgate.netnih.gov For instance, different parts of the inhibitor molecule can interact with residues such as Valine 121, Valine 143, and Leucine 198, which line the hydrophobic pocket of the active site. openaccessjournals.com
The precise nature and extent of these interactions can vary between different carbonic anhydrase isoforms, which is a key factor in determining the selectivity profile of dorzolamide and other inhibitors. nih.gov
Table 2: Key Amino Acid Interactions with Dorzolamide in the Carbonic Anhydrase Active Site
| Interacting Residue | Type of Interaction | Role in Inhibition | Reference |
| His94, His96, His119 | Coordination | Ligands for the catalytic zinc ion | nih.govopenaccessjournals.com |
| Thr199 | Hydrogen Bond | Stabilizes the bound inhibitor | tandfonline.com |
| Glu106 | Hydrogen Bond Network | Maintains active site architecture | openaccessjournals.com |
| Val121, Val143, Leu198 | Hydrophobic Interactions | Stabilizes the inhibitor's tail | openaccessjournals.com |
Influence on Proton Transfer and Bicarbonate Equilibrium within the Carbonic Anhydrase Active Site
The binding of dorzolamide to the catalytic zinc ion directly disrupts the normal catalytic cycle of carbonic anhydrase, which involves a proton transfer step and the establishment of an equilibrium between carbon dioxide and bicarbonate.
The catalytic cycle of carbonic anhydrase begins with the zinc-bound water molecule losing a proton, a step facilitated by a proton shuttle mechanism often involving the Histidine 64 (His64) residue. This generates a potent nucleophile, the zinc-bound hydroxide ion. tandfonline.com This hydroxide ion then attacks a molecule of carbon dioxide that has entered the active site, converting it to bicarbonate. The bicarbonate is then displaced by a water molecule, and the proton is transferred out of the active site, regenerating the enzyme for the next catalytic cycle.
By displacing the catalytically essential water molecule, dorzolamide prevents the formation of the zinc-bound hydroxide ion. scbt.com This effectively halts the hydration of carbon dioxide and the subsequent formation of bicarbonate within the active site. Consequently, the entire catalytic cycle is arrested, and the enzyme is rendered inactive. The binding of dorzolamide essentially traps the enzyme in an inhibited state, preventing it from participating in the physiological processes that depend on its catalytic activity, such as pH regulation and electrolyte secretion. scbt.com
Competitive Inhibition Modalities of Dorzolamide
Dorzolamide acts as a competitive inhibitor of carbonic anhydrase. This means that dorzolamide and the substrate, carbon dioxide, compete for binding to the active site of the enzyme. However, the nature of this competition is not a simple displacement of the substrate.
The binding of dorzolamide to the catalytic zinc ion is mutually exclusive with the binding of the zinc-bound water molecule that is necessary for the hydration of carbon dioxide. scbt.com While carbon dioxide itself binds to a hydrophobic pocket within the active site near the zinc ion, the catalytic reaction cannot proceed without the presence of the zinc-activated water molecule. openaccessjournals.com
Therefore, when dorzolamide is bound to the zinc ion, the enzyme is incapable of binding its substrate in a productive manner to facilitate the reaction. The inhibition is considered competitive because the inhibitor binds to the same active site as the substrate, and an increase in substrate concentration cannot overcome the inhibition as long as the inhibitor remains bound to the essential catalytic zinc ion. The high affinity of dorzolamide for the active site, particularly its strong coordination to the zinc ion, makes it a very effective competitive inhibitor, even at low concentrations. tandfonline.com
Isoform Selectivity and Promiscuity of Dorzolamide Within the Carbonic Anhydrase Superfamily
Differential Inhibition Profiles Across Mammalian α-Carbonic Anhydrase Isoforms (e.g., hCA II, IV, XII vs. I, III)
Dorzolamide (B1670892) exhibits a distinct pattern of inhibition across the various human carbonic anhydrase (hCA) isoforms. It is a potent inhibitor of several isoforms, including hCA II, IV, and XII, which are implicated in glaucoma. nih.gov Specifically, dorzolamide demonstrates high affinity for hCA II, a cytosolic isoform abundant in the ciliary processes of the eye. auctoresonline.orgmdpi.com It also inhibits the membrane-bound isoforms hCA IV and hCA XII, which are also found in ocular tissues and contribute to aqueous humor secretion. mdpi.comdrugbank.com
Conversely, dorzolamide is a significantly weaker inhibitor of other isoforms, such as the cytosolic hCA I and hCA III. caymanchem.comnih.gov This selectivity is a key attribute, as the inhibition of off-target isoforms like hCA I is associated with certain side effects. mdpi.com
The inhibitory activity of dorzolamide is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates stronger inhibition. Dorzolamide hydrochloride is a potent inhibitor of human carbonic anhydrase II with a Ki of 1.9 nM. selleckchem.com It also inhibits hCA IV with a Ki of 31 nM. selleckchem.com In contrast, its inhibitory activity against hCA I is much lower, with a reported IC50 of 600 nM. medchemexpress.com For hCA III, dorzolamide is even less effective, with an affinity in the micromolar range. nih.gov
Here is an interactive data table summarizing the inhibitory activity of Dorzolamide against various hCA isoforms:
| Isoform | Inhibition Constant (Ki) or IC50 | Reference |
|---|---|---|
| hCA I | 600 nM (IC50) | medchemexpress.com |
| hCA II | 1.9 nM (Ki) | selleckchem.com |
| hCA III | 154-2200 µM | nih.gov |
| hCA IV | 31 nM (Ki), 8.5 µM (Ki) | caymanchem.comselleckchem.com |
| hCA VII | Subnanomolar to low nanomolar | drugbank.com |
| hCA IX | Low nanomolar | caymanchem.com |
| hCA XII | Low nanomolar | caymanchem.com |
Note: The significant discrepancy in the reported Ki values for hCA IV may be due to differences in experimental conditions or the use of different assay systems.
Structural Determinants of Dorzolamide's Isoform Preferences
The selectivity of dorzolamide for specific carbonic anhydrase isoforms is rooted in the subtle yet significant differences in the architecture of the enzyme's active site. The general mechanism of action for sulfonamide inhibitors like dorzolamide involves the binding of the sulfonamide group to the zinc ion at the core of the active site. tandfonline.com However, the interactions between the inhibitor's scaffold and the amino acid residues lining the active site cavity are what ultimately dictate the binding affinity and isoform selectivity. nih.gov
The active site of carbonic anhydrases can be conceptually divided into hydrophobic and hydrophilic halves. nih.gov The precise composition and conformation of amino acid residues in these regions vary among the different isoforms. For instance, the substitution of a single amino acid can dramatically alter the binding affinity of an inhibitor. In the case of dorzolamide, its thienothiazine-6-sulfonamide core and ethylamino side chain are positioned to form favorable interactions with the active site residues of isoforms like hCA II. nih.gov
The crystal structure of dorzolamide in complex with hCA II reveals that the sulfonamide moiety coordinates with the zinc ion, while the rest of the molecule extends into the active site, making numerous van der Waals contacts and hydrogen bonds with surrounding residues. The specific shape and electronic properties of the dorzolamide molecule are complementary to the active site of hCA II, leading to high-affinity binding.
In contrast, the active sites of isoforms like hCA I and hCA III possess different amino acid compositions, which can create steric hindrances or less favorable electrostatic interactions with the dorzolamide molecule. These structural differences are the basis for dorzolamide's weaker inhibition of these isoforms. caymanchem.com
Comparative Analysis of Dorzolamide's Selectivity with Other Sulfonamide Carbonic Anhydrase Inhibitors
The selectivity profile of dorzolamide becomes clearer when compared with other clinically used sulfonamide inhibitors. First-generation inhibitors like acetazolamide (B1664987) and methazolamide (B1676374) are considered "promiscuous" as they inhibit a broad range of CA isoforms with high potency. nih.gov This lack of selectivity is a primary reason for the systemic side effects associated with these drugs. nih.gov
Dorzolamide, along with brinzolamide (B135381), represents a later generation of CA inhibitors with a more refined selectivity profile. auctoresonline.orgnih.gov While both are potent inhibitors of hCA II, they exhibit significantly less activity against hCA I compared to acetazolamide. mdpi.comnih.gov This enhanced selectivity for the target isoform (hCA II) over the off-target isoform (hCA I) is a key advantage of dorzolamide and brinzolamide in topical ophthalmic use. auctoresonline.orgmdpi.com
Here is an interactive data table comparing the selectivity profiles of various sulfonamide inhibitors:
| Inhibitor | hCA I (Ki/IC50) | hCA II (Ki/IC50) | hCA IV (Ki) | Selectivity (hCA I / hCA II) | Reference |
|---|---|---|---|---|---|
| Dorzolamide | 600 nM (IC50) | 1.9 nM (Ki) | 31 nM | ~316 | selleckchem.commedchemexpress.com |
| Brinzolamide | - | 3.2 nM (IC50) | - | - | medchemexpress.com |
| Acetazolamide | 50 nM (Ki) | 14 nM (Ki) | 74-93 nM | ~3.6 | drugbank.comselleckchem.com |
| Methazolamide | 50 nM (Ki) | 14 nM (Ki) | 6.2 µM | ~3.6 | drugbank.comselleckchem.com |
Note: A higher selectivity ratio indicates greater selectivity for hCA II over hCA I.
Rational Design Strategies for Modulating Dorzolamide's Isoform Selectivity
The quest for even greater isoform selectivity has driven the rational design of novel carbonic anhydrase inhibitors based on the dorzolamide scaffold. caymanchem.com The core principle of this approach is to modify the chemical structure of dorzolamide to enhance its interactions with the desired target isoform while simultaneously weakening its interactions with off-target isoforms. rsc.orgresearchgate.net
One strategy involves the strategic addition of functional groups to the dorzolamide molecule. These modifications can be designed to exploit the unique features of the target isoform's active site. For example, introducing hydrophilic or bulky substituents can alter the inhibitor's binding mode and affinity. nih.gov The goal is to create new analogs that fit more snugly or form stronger bonds with the active site of the target CA, while being a poorer fit for other isoforms.
Another approach is the "dual-tail" strategy, where two distinct chemical moieties are attached to the core sulfonamide structure. nih.gov These "tails" are designed to interact with both the hydrophobic and hydrophilic pockets of the CA active site, thereby increasing both potency and selectivity. nih.gov By carefully selecting the chemical nature of these tails, it is possible to fine-tune the inhibitor's properties to achieve a desired selectivity profile.
Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design process. nih.gov These techniques allow researchers to predict how a modified dorzolamide analog will bind to different CA isoforms, providing valuable insights that can guide the synthesis of the most promising candidates. nih.gov This in silico approach accelerates the discovery of new inhibitors with improved selectivity and potentially fewer side effects.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dorzolamide and Its Analogs
Elucidation of Key Structural Features for Carbonic Anhydrase Inhibitory Activity
The potent inhibitory activity of dorzolamide (B1670892) against carbonic anhydrase (CA) is not coincidental but rather the result of specific structural features that create a high-affinity binding interaction with the enzyme's active site. The development of dorzolamide was a result of structure-based drug design, building upon earlier sulfonamide inhibitors to optimize potency and therapeutic suitability.
The cornerstone of dorzolamide's interaction is the **unsubstituted sulfonamide group (—SO₂NH₂) **. This group is critical for the inhibitory mechanism, as it coordinates directly with the essential zinc ion (Zn²⁺) located deep within the active site of carbonic anhydrase. ijbpas.comresearchgate.net X-ray crystallography studies show that the sulfonamide nitrogen binds to the zinc ion as an anion (SO₂NH⁻), mimicking the transition state of the enzyme's natural reaction. science.gov This interaction is the primary anchor for the inhibitor.
The thieno[2,3-b]thiopyran-2-sulfonamide core forms the heterocyclic scaffold of the molecule. core.ac.uk The thiophene (B33073) ring portion of this scaffold plays a crucial role in positioning the sulfonamide group for optimal interaction with the zinc cofactor. nih.gov The dihedral angle between the sulfonamide group and the thiophene ring is a key determinant of potency; in dorzolamide, this N-S-C-S angle is approximately 140°, which is considered optimal for binding. drugdesign.org The bicyclic thienothiopyran ring system was a key innovation that led to the development of topically active CA inhibitors like dorzolamide. core.ac.uk
Stereochemistry is also paramount. Dorzolamide possesses two chiral centers, leading to the specific (4S,6S) configuration. protoqsar.com This precise three-dimensional arrangement is necessary to fit the molecule correctly into the enzyme's active site. The development of dorzolamide from its prototype, MK-927, involved conformational optimization of its enantiomers, with the S,S-configuration being identified as the most active. researchgate.net
Finally, the substituents on the thienothiopyran ring —the (S)-4-ethylamino and (S)-6-methyl groups—are vital for enhancing binding affinity and selectivity. The ethylamino group, in particular, contributes to the molecule's physicochemical properties, including water solubility, which is an important factor for a topically administered drug. drugdesign.org These "tail" moieties extend into the active site, forming additional hydrogen bonds and van der Waals interactions with amino acid residues, which helps to stabilize the enzyme-inhibitor complex and can influence isoform specificity. nih.gov
| Structural Feature | Role in Carbonic Anhydrase Inhibition |
| **Sulfonamide Group (-SO₂NH₂) ** | Primary zinc-binding group; coordinates with the Zn²⁺ ion in the enzyme's active site. ijbpas.comdrugdesign.org |
| Thiophene Ring | Orients the sulfonamide group for optimal binding; participates in hydrophobic interactions within the active site. nih.govdrugdesign.org |
| (4S,6S) Stereochemistry | Ensures the correct three-dimensional conformation for fitting into the chiral active site of the enzyme. protoqsar.comresearchgate.net |
| 4-Ethylamino Group | Forms additional interactions with active site residues and enhances water solubility. drugdesign.orgnih.gov |
| 6-Methyl Group | Contributes to the optimal conformational geometry of the ring system. researchgate.net |
Application of Topological Indices and Molecular Descriptors in QSAR Modeling of Dorzolamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For dorzolamide and related sulfonamide inhibitors, QSAR models have been developed using a variety of molecular descriptors, including topological indices. researchtrend.net These studies help in understanding the structural requirements for potent CA inhibition and in designing new, potentially more effective analogs.
Another QSAR study on the inhibition of human carbonic anhydrase isozyme VII (hCA VII) by a similar set of sulfonamides also included dorzolamide. lew.ro This research highlighted the dominant role of Balaban-type indices (J), which are sophisticated topological descriptors sensitive to the branching and cyclicity of a molecule. lew.ro The models used various forms of these indices, weighted by atomic properties like mass (JhetM) or electronegativity (JhetE), to capture more detailed structural information. lew.ro
Beyond topological indices, other quantum-chemical molecular descriptors have been proven crucial in modeling the CA-inhibitory activity of sulfonamides. A study involving 18 sulfonamides, including dorzolamide, used descriptors calculated via Density Functional Theory (DFT). nih.govresearchgate.net The most significant descriptors in this study included:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital relate to a molecule's ability to donate or accept electrons, which is critical for forming interactions within the enzyme's active site. nih.gov
Electronegativity and Molecular Hardness: These global reactivity parameters help to describe the chemical reactivity and stability of the inhibitor. dergipark.org.tr
Total Energy and Entropy: Thermochemical descriptors that provide information on the stability of the molecule. nih.govresearchgate.net
By combining these descriptors, researchers can create robust QSAR models that effectively predict the inhibitory activity of new sulfonamide derivatives. nih.gov
Development and Validation of QSAR Models for Predicting Dorzolamide's Inhibitory Potency
The development of a predictive QSAR model is a systematic process that involves constructing a mathematical equation relating molecular descriptors (the independent variables) to biological activity (the dependent variable). For dorzolamide and its analogs, the goal is typically to predict the inhibition constant (Kᵢ) against various CA isoforms. nih.gov
The process begins with a dataset of structurally related sulfonamide compounds, including dorzolamide and its derivatives, for which the inhibitory activities have been experimentally measured. ijbpas.comresearchtrend.net This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. ijbpas.com
Multiple Linear Regression (MLR) is a common statistical technique used to generate the QSAR model. nih.govresearchgate.net MLR produces a linear equation that combines the most relevant molecular descriptors to predict activity. For instance, a QSAR study on CA-II inhibitors, including dorzolamide, developed several MLR models. nih.govresearchgate.net One statistically significant five-parameter model demonstrated a strong correlation between the calculated descriptors and the observed inhibitory activity. researchgate.net
The reliability and predictive ability of any QSAR model must be rigorously validated. nih.gov Key statistical parameters used for validation include:
Coefficient of Determination (R²): This measures the "goodness-of-fit," indicating the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 indicate a better fit. researchgate.net One study achieved an R² value of approximately 0.94. nih.gov
Cross-Validated Coefficient of Determination (q² or R²cv): This is a measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. A high q² value (typically > 0.5) suggests the model is robust and not overfitted. Models for sulfonamides have reported q² values of around 0.85 to 0.92. researchgate.nettandfonline.com
Standard Deviation (s): This measures the deviation of the predicted values from the observed values. researchgate.net
The table below shows the statistical results for a representative QSAR model developed for a set of sulfonamide CA-II inhibitors, which included dorzolamide. researchgate.netresearchgate.net
| Statistical Parameter | Description | Representative Value |
| n | Number of compounds in the model | 16 |
| R² | Coefficient of determination (goodness-of-fit) | ~0.94 |
| **R²cv (q²) ** | Cross-validated R² (internal predictability) | ~0.85 |
| F | F-test value (statistical significance of the model) | High values indicating significance |
| s | Standard deviation of the regression | Low values indicating precision |
More advanced techniques like 3D-QSAR, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to CA inhibitors. nih.govresearchgate.net These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, or other properties would increase or decrease inhibitory activity, providing direct guidance for designing more potent molecules. nih.gov
Impact of Specific Chemical Modifications on Dorzolamide's Inhibitory Profile and Isoform Selectivity
The specific chemical structure of dorzolamide is the result of deliberate modifications designed to enhance potency and selectivity. Its development from the lead compound MK-927 involved key structural changes. researchgate.net For instance, the ethylamino moiety was introduced in place of a 4-isobutylamino group to reduce lipophilicity while maintaining favorable interactions. researchgate.net These modifications led to a new thienothiopyran analog with slightly improved potency. drugdesign.org
The "tail" of the inhibitor—the part of the molecule that does not directly include the zinc-binding sulfonamide group—is critical for determining isoform selectivity. nih.gov Different carbonic anhydrase isoforms have variations in the amino acid residues that line the active site. Modifications to the inhibitor's tail can exploit these differences to create more selective binding. While dorzolamide is a potent inhibitor of CA-II, it shows significantly different affinities for other isoforms. openaccessjournals.com This lack of perfect selectivity is a common feature among many clinically used sulfonamide inhibitors.
Research has explored various modifications to the dorzolamide scaffold to alter its activity and selectivity. One strategy involves attaching different chemical moieties to the core structure. For example, attaching a water-solubilizing tail, such as an 8-quinoline-sulfonyl moiety, to a dorzolamide derivative was shown to produce a strong CA-II inhibitor with improved water solubility. tandfonline.com Another approach created a hybrid molecule by incorporating a nitric oxide (NO)-donating group onto a sulfonamide structure, which resulted in a compound (NCX250) that was more effective than dorzolamide in an animal model, likely due to the combined mechanisms of CA inhibition and NO-mediated effects. researchgate.net
The inhibitory profile of dorzolamide against a range of human (h) CA isoforms demonstrates its potent but somewhat non-selective nature. It strongly inhibits isoforms involved in aqueous humor secretion like hCA-II, but it is less effective against others, such as hCA-I. openaccessjournals.com
| Carbonic Anhydrase Isoform | Dorzolamide Inhibition Constant (Kᵢ) (nM) |
| hCA I | 50,000 |
| hCA II | 3.5 |
| hCA III | 80,000 |
| hCA IV | 8,500 |
| hCA V | 52 |
| hCA VI | 41 |
| hCA IX | 4.5 |
| hCA XII | 5.7 |
| hCA XIII | 18 |
| hCA XIV | 40 |
Data sourced from Cayman Chemical, referencing various scientific studies. openaccessjournals.com
This data highlights that while dorzolamide is an exceptionally potent inhibitor of its primary target, hCA-II, it also significantly inhibits other isoforms like IX, XII, and XIII. This profile underscores the ongoing challenge in drug design to achieve high potency while simultaneously ensuring precise isoform selectivity to minimize potential off-target effects.
Advanced Computational Chemistry Approaches in Dorzolamide Research
Molecular Docking Investigations of Dorzolamide-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In Dorzolamide (B1670892) research, it is extensively used to understand how the drug fits into the active site of carbonic anhydrase isozymes. nih.govwho.int
Molecular docking simulations consistently predict a well-defined binding mode for Dorzolamide within the active site of various carbonic anhydrase isoforms, particularly human carbonic anhydrase II (hCA II). beilstein-journals.orgresearchgate.net The sulfonamide group of Dorzolamide is predicted to coordinate with the catalytic zinc ion (Zn²⁺) located deep within the active site cleft. rsc.orgnih.gov This interaction is crucial for the inhibitory activity of the drug. The remainder of the Dorzolamide molecule orients itself within the active site to maximize favorable interactions with the surrounding amino acid residues. beilstein-journals.org Docking studies can generate multiple possible binding poses, which are then ranked by scoring functions to identify the most energetically favorable orientation. beilstein-journals.org For Dorzolamide, the predicted binding poses often show a high degree of similarity to the conformation observed in X-ray crystal structures of the Dorzolamide-hCA II complex, validating the accuracy of the computational models. beilstein-journals.orgresearchgate.net
A key outcome of molecular docking studies is the identification of the specific amino acid residues that form the binding pocket and interact with the ligand. rsc.orgnih.gov For Dorzolamide, these studies have revealed a network of interactions that stabilize its binding to carbonic anhydrase. The sulfonamide moiety's interaction with the Zn²⁺ ion is a primary anchoring point. rsc.orgnih.gov Beyond this, the ethylamine (B1201723) tail and the thiophene (B33073) ring of Dorzolamide engage in various non-covalent interactions with the enzyme's active site residues. nih.gov
Key amino acid residues consistently implicated in the binding of Dorzolamide to hCA II include those that are part of the hydrophilic and hydrophobic regions of the active site. nih.gov The zinc ion itself is coordinated by three conserved histidine residues (His94, His96, and His119). rsc.org Other important residues that form hydrogen bonds and van der Waals contacts with Dorzolamide include Thr199 and Glu106. rsc.org The specific interactions identified through molecular docking provide a structural basis for understanding the high affinity and inhibitory potency of Dorzolamide.
| Interaction Type | Dorzolamide Moiety | Carbonic Anhydrase II Residues | Reference |
| Metal Coordination | Sulfonamide | Zn²⁺, His94, His96, His119 | rsc.orgnih.gov |
| Hydrogen Bonding | Sulfonamide, Ethylamine | Thr199, Glu106 | rsc.org |
| Van der Waals Contacts | Thiophene Ring, Ethyl Tail | Hydrophobic pocket residues | nih.gov |
Prediction of Binding Poses and Orientations within Carbonic Anhydrase Active Sites
Molecular Dynamics (MD) Simulations for Dynamic Binding Analysis
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of the protein and ligand and the stability of their complex over time. beilstein-journals.orgresearchgate.net MD simulations have been instrumental in refining the understanding of Dorzolamide's interaction with carbonic anhydrase. nih.govnih.gov
MD simulations provide a detailed and dynamic analysis of the non-covalent interactions that are critical for the binding of Dorzolamide. nih.govresearchgate.net The primary interactions are hydrogen bonds and van der Waals forces. nih.govlibretexts.org The sulfonamide group of Dorzolamide forms strong hydrogen bonds with the active site, including the zinc-coordinated water molecule/hydroxide (B78521) ion and the side chain of Thr199. rsc.org The ethylamine tail can also participate in hydrogen bonding. rsc.org
| Interaction Type | Description | Key Residues/Moieties | Reference |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Dorzolamide's sulfonamide and ethylamine groups with Thr199, Glu106. | rsc.orgwuxibiology.com |
| Van der Waals Contacts | Weak, short-range electrostatic attractions between uncharged molecules. | Dorzolamide's thiophene ring with hydrophobic active site residues. | rsc.orgnih.gov |
The active site of carbonic anhydrase contains a highly structured network of water molecules that plays a crucial role in its catalytic mechanism. acs.orgnih.gov MD simulations are particularly powerful in studying the dynamics of these water molecules and how they are affected by the binding of an inhibitor like Dorzolamide. researchgate.netacs.org
Analysis of Intermolecular Hydrogen Bonds and Van der Waals Contacts
Free Energy Perturbation and Binding Energy Calculations
While standard molecular docking provides a rapid assessment of potential binding poses, more rigorous computational methods are required to accurately predict the binding affinity between a ligand and its target protein. beilstein-journals.orgmdpi.com Binding free energy calculations represent a class of such methods, offering a more precise estimation of the energetic favorability of a drug binding to its receptor. beilstein-journals.org Among the most robust of these techniques is Free Energy Perturbation (FEP), a physics-based method rooted in statistical mechanics that calculates the free energy difference between two states by simulating a non-physical, or "alchemical," pathway between them. beilstein-journals.orgnih.gov
These calculations are computationally intensive but provide critical insights that can reliably rank compounds and guide lead optimization. beilstein-journals.orgmdpi.com Their applications include predicting how mutations in a target protein might affect drug binding, a crucial factor in understanding drug resistance. beilstein-journals.org
In the context of dorzolamide, a comprehensive study combined experimental measurements with molecular dynamics (MD) simulations and alchemical free energy calculations to investigate the behavior of dorzolamide hydrochloride in aqueous solutions. researchgate.netcdnsciencepub.com The research explored key physical properties at various temperatures and concentrations, using the data to understand the solute-solvent interactions that govern the drug's behavior in a biological environment. cdnsciencepub.com The alchemical free energy calculations revealed significant changes in solvation energies, highlighting the importance of these advanced simulations for understanding how dorzolamide functions in water. researchgate.netcdnsciencepub.comresearcher.liferesearchgate.net The strong correlation between the densities derived from MD simulations and the experimental findings underscored the predictive power and reliability of these computational models. researchgate.netcdnsciencepub.com
| Parameter Studied | Methodology | Significance |
| Density (ρ), Speed of Sound (u), Refractive Index (nD) | Experimental Measurement & MD Simulations | Provides fundamental data on the physical properties of dorzolamide solutions. cdnsciencepub.com |
| Apparent Molar Volume (Vϕ), Molar Expansivity | Calculated from Experimental Data | Offers insights into solute-solvent interactions and molecular packing. cdnsciencepub.com |
| Apparent Molar Isentropic Compression (κϕ) | Calculated from Experimental Data | Relates to the compressibility of the solution and the hydration of the drug molecule. cdnsciencepub.com |
| Solvation Free Energy | Alchemical Free Energy Calculations | Quantifies the energetic cost/gain of solvating the drug, crucial for understanding its solubility and binding characteristics. researchgate.netcdnsciencepub.com |
Table 1: Overview of physicochemical and computational parameters investigated for aqueous dorzolamide hydrochloride solutions. researchgate.netcdnsciencepub.com
Virtual Screening and In Silico Ligand Design for Dorzolamide Scaffolds and Analogs
Virtual screening (VS) is a powerful computational strategy that allows researchers to evaluate vast libraries of chemical compounds for their potential to bind to a drug target. scielo.org.mxelsevier.es This in silico approach is significantly faster and less expensive than traditional high-throughput screening (HTS) of physical compounds. elsevier.es Dorzolamide itself stands as a landmark achievement of early structure-based drug design, where knowledge of the three-dimensional structure of its target, carbonic anhydrase, was used to guide its discovery. scielo.org.mxbeilstein-journals.orgethernet.edu.et
Modern research continues to leverage computational design, not only to discover entirely new inhibitors but also to create improved analogs based on the dorzolamide scaffold. A primary motivation for this is the fact that many clinically used carbonic anhydrase inhibitors, including dorzolamide, have poor selectivity for the various human carbonic anhydrase (hCA) isoforms, which can lead to undesirable side effects. rsc.orgrsc.org Achieving isoform-selectivity is therefore a major goal in the design of next-generation inhibitors. rsc.orgrsc.org
One notable study focused on the design and synthesis of novel benzenesulfonamide-bearing 4-thiazolidinones as potential dual inhibitors of carbonic anhydrase IX (CAIX) and a cancer-related target, VEGFR-2. nih.gov In this research, dorzolamide was used as a reference compound to evaluate the inhibitory activity of the newly synthesized molecules against CAIX. The most potent new compounds, 3b and 6i , showed significantly higher potency than the reference drugs and were identified as promising leads for the development of dual-acting anticancer agents. nih.gov
| Compound | Target | IC50 (µM) |
| 3b | CAIX | 0.035 |
| VEGFR-2 | 0.093 | |
| 6i | CAIX | 0.041 |
| VEGFR-2 | 0.048 | |
| Sorafenib | VEGFR-2 | 0.031 |
| Dorzolamide | CAIX | Reference |
| Acetazolamide (B1664987) | CAIX | Reference |
Table 2: Inhibitory activities of the most potent newly designed dual inhibitors compared to reference compounds. nih.gov
Beyond designing new enzyme inhibitors, in silico methods are also used to create advanced drug delivery systems. For instance, computational design has been instrumental in developing novel ophthalmic drug inserts and nanotechnology-based carriers for dorzolamide. researchgate.netnih.govplos.org These systems are engineered to enhance the drug's bioavailability, prolong its residence time in the eye, and provide sustained release, thereby improving therapeutic outcomes in glaucoma management. nih.govplos.org
Biophysical and Biochemical Characterization of Dorzolamide Carbonic Anhydrase Binding Thermodynamics and Kinetics
Spectroscopic Analysis of Dorzolamide-Induced Enzyme Structural Changes
Spectroscopic techniques provide valuable insights into the structural alterations that occur within the carbonic anhydrase enzyme upon the binding of dorzolamide (B1670892).
Fluorimetry: Fluorescence spectroscopy studies have shown that dorzolamide quenches the intrinsic fluorescence of both bovine and human carbonic anhydrase II (bCA II and hCA II). nih.gov This quenching occurs through a static mechanism, indicating the formation of a stable ground-state complex between the drug and the enzyme. nih.gov
UV-Vis Spectroscopy: UV-Vis absorption spectroscopy has been utilized to study the interaction between dorzolamide and carbonic anhydrase. A study established the maximum wavelength (λmax) of dorzolamide hydrochloride at 253 nm. derpharmachemica.comderpharmachemica.com Changes in the absorption spectra of the enzyme upon titration with dorzolamide can provide information about the binding event and conformational changes in the protein's microenvironment.
Circular Dichroism (CD) Spectroscopy: Circular dichroism experiments have revealed that the binding of dorzolamide induces alterations in both the secondary and tertiary structures of bCA II and hCA II. nih.govresearchgate.net Far-UV CD results indicate changes in the protein's backbone conformation, while near-UV CD data point to modifications in the environment of aromatic amino acid residues within the enzyme's tertiary structure. nih.gov
Calorimetric Studies for Binding Energetics
Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
ITC experiments have been instrumental in determining the binding energetics of dorzolamide and other sulfonamide inhibitors to various carbonic anhydrase isoforms. nih.govcore.ac.uk These studies measure the enthalpy change (ΔH), entropy change (ΔS), and the binding affinity (Ka) of the interaction. For instance, microcalorimetric data for the binding of benzenesulfonamide (B165840) to human carbonic anhydrase I (CA I) and II (CA II) have been determined, providing a basis for understanding the binding of more complex sulfonamides like dorzolamide. nih.gov
Enthalpy and Entropy Contributions to Dorzolamide Binding Affinity
The binding of dorzolamide to carbonic anhydrase is a thermodynamically driven process, with both enthalpy and entropy playing crucial roles.
Studies have shown that the binding of sulfonamides, including dorzolamide, to carbonic anhydrase is characterized by a negative enthalpy change (ΔH), indicating that the interaction is exothermic. nih.gov This favorable enthalpy is often accompanied by modest entropy changes (ΔS). nih.gov For instance, for the binding of dorzolamide to CA II and CA I, the entropy changes were found to be modest. nih.gov
| Parameter | CA I | CA II |
| Stoichiometry (n) | 0.9 | 0.8 |
| Association Constant (Ka) | 3.8 x 10⁵ M⁻¹ | 1.7 x 10⁶ M⁻¹ |
| Enthalpy Change (ΔH°) | -7.1 kcal/mol | -9.1 kcal/mol |
| Gibbs Free Energy Change (ΔG°) | -7.6 kcal/mol | -8.5 kcal/mol |
| This table displays the thermodynamic parameters for the binding of benzenesulfonamide to human carbonic anhydrase isozymes I and II, as determined by isothermal microcalorimetry. These values provide a reference for understanding the binding of related sulfonamide inhibitors like dorzolamide. nih.gov |
The reorganization of the solvent, primarily water, around the enzyme and the ligand upon binding is a critical factor in the thermodynamics of the interaction. The binding of dorzolamide to the active site not only displaces water molecules but also leads to a reorganization of the remaining water network and the surrounding solvent. acs.orgacs.org This reorganization involves changes in hydrogen bonding patterns and the stiffening of the hydrogen-bonding network. acs.orgconsensus.app While the release of water from the active site is entropically favorable, the increased ordering of the remaining water molecules can lead to an entropy decrease. acs.org The net effect on entropy is a balance between these opposing contributions.
Quantification of Water Entropy Changes upon Ligand Binding
Enzyme Inhibition Kinetics of Dorzolamide with Specific Carbonic Anhydrase Isoforms
Dorzolamide is a potent inhibitor of several carbonic anhydrase isoforms, with varying affinities for each. Kinetic studies are essential to determine the inhibition constants (Ki) and understand the mechanism of inhibition.
Dorzolamide is a highly effective inhibitor of CA II, the primary isoform involved in aqueous humor secretion in the eye. researchgate.netacs.org It also exhibits inhibitory activity against other isoforms such as CA I and CA IV. nih.gov The inhibition constants (Ki) for dorzolamide against these isoforms have been determined through various kinetic assays. For example, the Ki values for dorzolamide binding to CA I, II, and IV increase with temperature, which is consistent with a negative enthalpy of binding. nih.gov Structural and molecular docking studies have shown that dorzolamide binds more strongly to the active site of hCA II compared to bCA II. nih.govnih.gov The sulfonamide group of dorzolamide coordinates to the zinc ion in the active site, a key interaction for its inhibitory activity. nih.govtandfonline.com
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |
| CA I | Varies with temperature |
| CA II | Potent inhibition, Ki increases with temperature |
| CA IV | Ki increases with temperature |
| This table summarizes the inhibitory activity of dorzolamide against specific carbonic anhydrase isoforms. The inhibition constant (Ki) is a measure of the inhibitor's potency. nih.gov |
Preclinical in Vitro and in Vivo Mechanistic Investigations of Dorzolamide S Research Applications
Cellular and Subcellular Effects of Dorzolamide (B1670892) on Carbonic Anhydrase Activity
Dorzolamide is a potent inhibitor of carbonic anhydrase (CA), with a high degree of selectivity for specific isoenzymes. arvojournals.org Its primary mechanism of action involves the inhibition of CA-II, an enzyme abundant in the ciliary processes of the eye. fda.gov By blocking this enzyme, dorzolamide reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, leading to a reduction in aqueous humor secretion. fda.gov
In preclinical research, the inhibitory activity of dorzolamide against various CA isoenzymes has been extensively characterized. For instance, studies have demonstrated its potent inhibition of human carbonic anhydrase II (hCA-II) and human carbonic anhydrase IV (hCA-IV), with significantly lower activity against human carbonic anhydrase I (hCA-I). tandfonline.com In vitro studies using dog erythrocytes showed that dorzolamide inhibited dog carbonic anhydrase (dCA) activity, though to a lesser extent than its effect on human isoforms. tandfonline.comtandfonline.com This selective inhibition is a key aspect of its pharmacological profile, minimizing systemic side effects by targeting the specific isoenzyme responsible for aqueous humor production. fda.gov
The table below summarizes the in vitro inhibitory activity of dorzolamide against different carbonic anhydrase isoenzymes.
| Carbonic Anhydrase Isoenzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|
| Human Carbonic Anhydrase I (hCA-I) | 6 x 10-7 M | tandfonline.com |
| Human Carbonic Anhydrase II (hCA-II) | 1.8 x 10-10 M | tandfonline.com |
| Human Carbonic Anhydrase IV (hCA-IV) | 6.9 x 10-9 M | tandfonline.com |
| Dog Carbonic Anhydrase (dCA) | 5.05 x 10-4 M | tandfonline.comtandfonline.com |
Studies on Specific Molecular Pathways Modulated by Dorzolamide (e.g., PKCδ-TIRAP-p38 MAPK Signaling Axis)
Recent preclinical research has uncovered novel molecular pathways modulated by dorzolamide, extending its mechanistic understanding beyond carbonic anhydrase inhibition. A significant finding is its ability to disrupt the interaction between Protein Kinase C delta (PKCδ) and Toll-interleukin-1 receptor (TIR) domain-containing adaptor protein (TIRAP). tandfonline.comtandfonline.com This interaction is a critical component of the inflammatory response in macrophages. tandfonline.comtandfonline.com
In vitro and in silico studies have shown that the PKCδ-TIRAP interaction drives lipopolysaccharide (LPS)-induced inflammatory signaling. tandfonline.com This interaction facilitates the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK), which in turn activates the transcription factors NF-κB and AP-1, leading to the expression of pro-inflammatory cytokines. tandfonline.comtandfonline.com Dorzolamide was identified through virtual screening and validated in vitro and in septic mice to significantly attenuate this signaling cascade by disrupting the PKCδ-TIRAP interaction. tandfonline.comtandfonline.comnih.gov
Specifically, dorzolamide has been shown to:
Block the p38 MAPK and NF-κB/p65 signaling axis. tandfonline.com
Inhibit the nuclear translocation of NF-κB/p65 induced by LPS. tandfonline.com
Decrease the expression of pro-inflammatory cytokines. tandfonline.comtandfonline.com
These findings suggest a novel anti-inflammatory role for dorzolamide, with potential therapeutic applications in conditions like sepsis, by targeting the PKCδ-TIRAP-p38 MAPK signaling axis. tandfonline.comtandfonline.comnih.govresearchgate.net
Characterization of Dorzolamide's Metabolism Pathways in Preclinical Models (e.g., N-deethylation by Cytochrome P450 Isoenzymes)
Preclinical studies in animal models have elucidated the metabolic fate of dorzolamide. The primary metabolic pathway is N-deethylation, which is mediated by the cytochrome P450 (CYP) enzyme system in the liver. fda.govnih.gov In vitro investigations using rat liver microsomes have identified the specific CYP isoenzymes involved in this process. nih.gov
The key findings from these studies include:
The liver is the primary site of dorzolamide metabolism, with no significant N-deethylation detected in other tissues such as the small intestine, brain, heart, lung, kidney, or spleen. nih.gov
The N-deethylation reaction is dependent on an NADPH-generating system and is inhibited by classical CYP450 inhibitors. nih.gov
Studies using specific inhibitors and antibodies have implicated CYP2B, CYP2E1, and CYP3A subfamilies in the N-deethylation of dorzolamide in rat liver microsomes. nih.govdrugbank.com Antisera against rat CYP2B1, CYP2E1, and CYP3A2 significantly suppressed this metabolic activity. nih.gov
In vivo studies in rats and dogs, as well as in vitro studies with human liver slices, have confirmed that N-deethylation is the sole metabolic pathway, producing the N-desethyldorzolamide metabolite. fda.gov
This metabolite, N-desethyldorzolamide, also exhibits inhibitory activity against carbonic anhydrase, although it is less potent against CA-II than the parent compound. fda.govdrugbank.com It does, however, inhibit the less active isoenzyme, CA-I. fda.gov Both dorzolamide and its N-deethylated metabolite are primarily excreted unchanged in the urine. fda.govfda.govdrugbank.com
| CYP Isoenzyme Subfamily | Evidence of Involvement | Reference |
|---|---|---|
| CYP2B | Inhibition by specific inhibitors (orphenadrine, diphenhydramine); Suppression of activity by anti-CYP2B1 antisera. | nih.gov |
| CYP2E1 | Inhibition by specific inhibitors (diethyldithiocarbamate, disulfiram, isoniazid); Suppression of activity by anti-CYP2E1 antisera. | nih.gov |
| CYP3A | Inhibition by specific inhibitors (troleandomycin); Suppression of activity by anti-CYP3A2 antisera. | nih.govdrugbank.com |
Mechanistic Studies in Animal Models Focusing on Molecular and Cellular Responses (e.g., retinal function, vasodilating effects beyond carbonic anhydrase inhibition)
Animal models have been instrumental in investigating the molecular and cellular responses to dorzolamide, revealing effects that extend beyond its primary function of carbonic anhydrase inhibition.
Retinal Function and Neuroprotection: In various animal models of glaucoma, dorzolamide has demonstrated neuroprotective effects on retinal ganglion cells (RGCs). arvojournals.orgnih.govresearchgate.net In a rat model of experimental glaucoma, topical application of dorzolamide not only reduced intraocular pressure (IOP) but also significantly counteracted the loss of RGCs. nih.govresearchgate.net Studies in a rat model of IOP-induced glaucoma showed that sustained release of dorzolamide prevented axonal and RGC loss. arvojournals.org Furthermore, in a rat glaucoma model, dorzolamide was found to attenuate the upregulation of high mobility group box 1 (HMGB1) and the downregulation of calmodulin in the retina, factors implicated in degenerative processes. torvergata.it In cultured retinal tissue, dorzolamide has been shown to reduce apoptotic pathways when exposed to oxidative stress. nih.gov
Vasodilating Effects: Preclinical studies have consistently shown that dorzolamide induces vasodilation in retinal and choroidal blood vessels, an effect that may contribute to its therapeutic benefit. nih.govnih.gov In a mouse model of glaucoma (DBA/2J mice), acute topical dorzolamide increased both retinal and choroidal blood flow. nih.govnih.govarvojournals.org This effect was particularly pronounced in older mice with established glaucoma. nih.govnih.gov
Interestingly, research suggests that this vasodilating effect is not solely dependent on carbonic anhydrase inhibition. arvojournals.orgnih.govarvojournals.org Studies on isolated porcine retinal arterioles have shown that the vasodilation induced by dorzolamide is enhanced by the surrounding perivascular retinal tissue and by acidosis, but not necessarily by changes in CO2 levels (hypercapnia). arvojournals.orgnih.govarvojournals.org This indicates that dorzolamide may have direct effects on vascular smooth muscle or other cellular components of the retinal vasculature. frontiersin.org
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rat Experimental Glaucoma Model | Reduced IOP and protected retinal ganglion cells from degeneration. | nih.govresearchgate.net |
| DBA/2J Mouse Glaucoma Model | Increased retinal and choroidal blood flow. | nih.govnih.govarvojournals.orgresearchgate.net |
| Porcine Retinal Arterioles (in vitro) | Induced vasodilation, partially independent of carbonic anhydrase inhibition. | arvojournals.orgarvojournals.orgnih.govarvojournals.org |
| Rat IOP-Glaucoma Model | Sustained release prevented axonal and retinal ganglion cell loss. | arvojournals.org |
Pharmacokinetic Aspects in Preclinical Models Relevant to Compound Behavior (e.g., tissue distribution, accumulation in red blood cells)
The pharmacokinetic behavior of dorzolamide has been extensively studied in preclinical models, providing insights into its distribution and accumulation in various tissues. Following topical administration in animal studies, dorzolamide readily penetrates the eye. drugbank.com
Tissue Distribution: In rabbits, after a single topical dose, dorzolamide distributes rapidly to inner ocular tissues. nih.gov Compared to another carbonic anhydrase inhibitor, brinzolamide (B135381), dorzolamide achieved significantly higher concentrations in the aqueous humor, sclera, retina, vitreous, and optic nerve in the initial hours after administration. nih.gov The area under the curve (AUC), a measure of total drug exposure, was notably higher for dorzolamide in these posterior segment tissues. nih.gov
Accumulation in Red Blood Cells: A key pharmacokinetic characteristic of dorzolamide is its accumulation in red blood cells (RBCs). drugbank.comhpra.ieefda.gov.et This is due to its selective and high-affinity binding to carbonic anhydrase II (CA-II), which is abundant in RBCs. drugbank.comhpra.ieefda.gov.et During chronic administration, this leads to the maintenance of extremely low concentrations of free drug in the plasma. hpra.ieefda.gov.et The N-desethyl metabolite also accumulates in RBCs, where it primarily binds to CA-I. fda.govdrugbank.comhpra.ieefda.gov.et
This accumulation in RBCs results in a long terminal elimination half-life of about four months, as the drug slowly washes out from the RBCs after dosing is discontinued. fda.govdrugbank.comhpra.ieefda.gov.et In rats, this accumulation and the displacement interaction with its metabolite have been described as nonlinear.
The table below highlights key pharmacokinetic parameters of dorzolamide in preclinical models.
| Parameter | Finding | Model | Reference |
|---|---|---|---|
| Ocular Distribution | Rapid and extensive distribution to anterior and posterior ocular tissues. | Rabbit | nih.gov |
| Tissue Accumulation | Accumulates in red blood cells due to binding to CA-II. | General, Rat | drugbank.comhpra.ie |
| Metabolite Accumulation | N-desethyl metabolite accumulates in red blood cells, binding to CA-I. | General | fda.govdrugbank.comhpra.ie |
| Elimination Half-Life from RBCs | Approximately 4 months. | General | fda.govdrugbank.comhpra.ie |
| Plasma Protein Binding | Approximately 33%. | General | fda.govdrugbank.com |
Assessment of Dorzolamide's Activity against Bacterial Carbonic Anhydrases in Research Settings
In addition to its well-established effects on mammalian carbonic anhydrases, dorzolamide has been investigated for its activity against bacterial carbonic anhydrases, revealing a potential new application as an antimicrobial agent.
Research has shown that dorzolamide exhibits potent in vitro activity against various pathogenic bacteria, including vancomycin-resistant enterococci (VRE). nih.govnih.govresearchgate.net In a panel of clinical VRE isolates, dorzolamide demonstrated minimum inhibitory concentration (MIC) values ranging from 1 µg/mL to 8 µg/mL. nih.govnih.gov Time-kill kinetic studies indicated a bacteriostatic effect against VRE, similar to the clinically used antibiotic linezolid. nih.govresearchgate.net
Furthermore, in vivo studies using a mouse model of VRE colonization have demonstrated the efficacy of dorzolamide. nih.govnih.gov Treatment with dorzolamide significantly reduced the VRE burden in the fecal samples, as well as in the cecal and ileal contents of the mice. nih.govnih.gov In this model, dorzolamide's efficacy in reducing VRE colonization was superior to that of linezolid. nih.govnih.gov
These findings highlight that bacterial carbonic anhydrases are a viable target for the development of new antibacterial agents, and that dorzolamide, an existing FDA-approved drug, shows promise in this area. tandfonline.com
| Bacterial Target | Key Findings | Model | Reference |
|---|---|---|---|
| Vancomycin-Resistant Enterococci (VRE) | MIC values ranged from 1 to 8 µg/mL. | In vitro | nih.govnih.gov |
| Vancomycin-Resistant Enterococci (VRE) | Exhibited a bacteriostatic effect. | In vitro (Time-kill assay) | nih.govresearchgate.net |
| Vancomycin-Resistant Enterococci (VRE) | Significantly reduced bacterial burden in fecal, cecal, and ileal contents. | In vivo (Mouse colonization model) | nih.govnih.gov |
Synthetic Chemistry and Stereochemical Control in the Production of Dorzolamide Intermediates
Retrosynthetic Strategies for Dorzolamide (B1670892) and its Diastereomers
The initial synthesis of dorzolamide was developed in the late 1980s. nih.govunibo.it A common retrosynthetic approach involves disconnecting the ethylamino group at the C-4 position, leading back to a key ketone intermediate, (6S)-4-carbonyl-5,6-dihydro-4H-6-methyl-thieno[2,3b]thiopyran-2-sulfonamide-7,7-dioxide. This ketone can be synthesized from thiophene-2-thiol. newdrugapprovals.org
A significant challenge in some early synthetic routes was the instability of starting materials like thiophene-2-thiol, which is prone to oxidation. newdrugapprovals.org Additionally, certain steps, such as the conversion of a sulfonic acid to a sulfonamide, suffered from low yields and required costly reagents. newdrugapprovals.org
Enantioselective and Diastereoselective Synthesis of Key Chiral Intermediates
Achieving the desired (4S,6S) stereochemistry of dorzolamide necessitates highly selective synthetic methods. Various strategies have been developed, including classical resolution, enzymatic processes, and asymmetric synthesis. derpharmachemica.com
One enantioselective synthesis employs a Ritter reaction to introduce the nitrogen functionality at the C-4 position. google.com This method has been shown to proceed with a high degree of retention of chirality, leading to the desired product in high enantiomeric purity. google.com
Another approach involves the asymmetric hydrogenation of an imine intermediate. patsnap.com This method utilizes a chiral ligand, such as (R)-(+)-1,1'-binaphthyl-2'-isopropoxy-2-diphenylphosphine, in the presence of a catalyst to stereoselectively reduce the imine to the desired amine. patsnap.com
The diastereoselective reduction of chiral N-tert-butanesulfinimines has also been explored for the synthesis of the key amine intermediate, (4S,6S)-5,6-dihydro-6-methyl-4H-thieno-[2,3-b]thiopyran-4-amine 7,7-dioxide. derpharmachemica.com This method provides a pathway to the desired diastereomer by controlling the reduction of the corresponding chiral imine. derpharmachemica.com
Stereoselective Solvolysis and Other Methodologies for Achieving Chiral Purity
A noteworthy method for achieving high diastereomeric purity of a key dorzolamide intermediate involves a remarkably stereoselective solvolysis reaction. nih.govresearchgate.netnih.gov Specifically, the solvolysis of a diastereomeric mixture of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate (B1210297) in an acetone/phosphate buffer system yields the corresponding alcohol, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, with a high diastereomeric ratio favoring the trans isomer (up to 91:9). nih.govacs.org
Kinetic analysis and trapping experiments with sodium azide (B81097) have demonstrated that this stereoselective solvolysis proceeds through an SN1-like mechanism involving a cationic intermediate. nih.govresearchgate.netnih.govacs.org A key finding is that the final product composition is independent of the starting material's diastereomeric ratio. acs.org The subsequent oxidation of the diastereomerically enriched alcohol followed by crystallization yields the diastereomerically pure sulfone intermediate. nih.govacs.org
Other methods to enhance chiral purity include classical resolution of racemic mixtures. For instance, a mixture of diastereomers of an amino intermediate can be resolved using di-p-toluoyl-L-tartaric acid to isolate the desired enantiomer. newdrugapprovals.orgdrugfuture.com
Analytical and Preparative Methods for Separation and Characterization of Dorzolamide Stereoisomers (e.g., chromatography, X-ray analysis)
The separation and characterization of dorzolamide's stereoisomers are crucial for ensuring the purity of the final active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose. nih.govnih.govgoogle.comgoogle.com
Several HPLC-based methods have been developed for the chiral separation of dorzolamide and its enantiomers. nih.govgoogle.comgoogle.com One direct method utilizes a chiral-alpha(1)-acid glycoprotein (B1211001) column with an ammonium (B1175870) acetate buffer as the mobile phase. nih.govresearchgate.net The separation is influenced by factors such as pH, temperature, flow rate, and buffer concentration. nih.govresearchgate.net Another approach involves using a cellulose-based chiral stationary phase with a normal-phase mobile phase consisting of a mixture of n-hexane, ethanol, and diethylamine. google.comgoogle.com
Indirect methods, which involve derivatization with a chiral reagent followed by separation on an achiral column, have also been employed. nih.govethernet.edu.et For example, derivatization with (S)-(+)-1-(1-naphthyl)ethyl isocyanate allows for the baseline separation of the four stereoisomers on a (R)-N-(3,5-dinitrobenzoyl)phenyl glycine (B1666218) column. nih.gov
Preparative HPLC is used for the large-scale separation of enantiomers. mdpi.com For instance, a chiralcel OD column with a mobile phase of n-hexane and iso-propanol can be used to resolve racemic mixtures. mdpi.com
Single-crystal X-ray analysis is a definitive method for determining the absolute configuration of chiral molecules. nih.govresearchgate.netnih.govacs.org This technique has been instrumental in confirming the structure of key intermediates like (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. nih.govresearchgate.netnih.govacs.org The crystal structure reveals important details about the molecular conformation, such as the planarity of certain ring systems. nih.govacs.org
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | acs.org |
| Space Group | P212121 | acs.org |
| Cell Parameter a | 7.8834(2) Å | acs.org |
| Cell Parameter b | 9.2510(3) Å | acs.org |
| Cell Parameter c | 26.4745(9) Å | acs.org |
| Cell Volume | 1930 ų | acs.org |
| Table 1: Crystallographic Data for trans-2 Intermediate acs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterization. 1H and 13C NMR, along with techniques like COSY and HSQC, are used to elucidate the structure of intermediates and determine diastereomeric ratios by integrating specific proton signals. nih.gov
Future Perspectives and Advanced Research Directions for Dorzolamide Based Carbonic Anhydrase Inhibitors
Design Principles for Next-Generation Sulfonamide Inhibitors
The development of future sulfonamide inhibitors is guided by several key design principles aimed at overcoming the limitations of current drugs like dorzolamide (B1670892). A primary issue with first and second-generation CA inhibitors, including dorzolamide, is their lack of selectivity among the numerous human carbonic anhydrase (hCA) isoforms. acs.orgmdpi.com This can lead to off-target effects. Consequently, a major focus is on achieving isoform-selective inhibition.
The "tail approach" is a prominent strategy where chemical moieties are attached to the primary sulfonamide scaffold. acs.org This method aims to create additional interactions with amino acid residues within or near the enzyme's active site, thereby conferring selectivity. acs.org For example, designing inhibitors with tails that can interact with residues unique to a specific isoform can enhance binding affinity and selectivity for that target.
Another principle involves creating membrane-impermeant inhibitors. mdpi.com By incorporating permanently charged or highly hydrophilic groups (like sulfonic acid tails) into the sulfonamide structure, researchers can prevent the drug from crossing cell membranes. mdpi.com This strategy is particularly useful for targeting extracellular, membrane-bound CA isoforms, such as those involved in cancer (hCA IX and XII), while sparing the cytosolic isoforms (hCA I and II). mdpi.com
Furthermore, combining CA inhibition with other mechanisms of action in a single molecule is a promising direction. For instance, creating hybrid compounds that incorporate nitric oxide (NO)-donating moieties alongside the sulfonamide structure has been explored. tandfonline.com This dual-action approach could offer synergistic effects, particularly in complex diseases like glaucoma where multiple pathological pathways are involved. tandfonline.com
Development of Novel Dorzolamide Analogs with Tailored Isoform Selectivity
Building on dorzolamide's structure, significant research is dedicated to developing analogs with improved selectivity for specific hCA isoforms. Humans have 15 different hCA isoforms, and their involvement varies across different physiological and pathological processes. acs.org Dorzolamide is a potent inhibitor of hCA II, an isoform crucial for aqueous humor secretion, but it is less effective against others like hCA IV. tandfonline.comtuni.fi
The quest for selectivity is critical because non-selective inhibition is linked to undesirable side effects. acs.orgrsc.org For example, while hCA II and XII are key targets in glaucoma, inhibiting other isoforms is unnecessary for this indication and may contribute to adverse reactions. researchgate.netnih.gov Conversely, isoforms like hCA IX and XII are overexpressed in various cancers, making them attractive targets for oncology drugs. nih.govresearchgate.net
Researchers are synthesizing new series of sulfonamides based on dorzolamide's core structure but with different chemical substitutions. These modifications are designed to exploit the subtle structural differences in the active sites of the various hCA isoforms. For instance, the addition of bulky or conformationally restricted tails can either enhance or hinder binding to certain isoforms depending on the size and shape of their active site entrance. acs.orgnih.gov
One study explored a new series of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides. While most compounds in this series preferentially inhibited the off-target hCA II isoform, specific substitutions, such as a 2,4-dichlorophenyl group, resulted in potent and more selective inhibition. nih.gov Another approach involves creating hybrid molecules, such as combining the CA-inhibiting sulfonamide with NO-donating groups, to create drugs with multiple beneficial actions. tandfonline.com A compound known as NCX250, which is a potent inhibitor of hCA II, IV, and XII, has shown more effectiveness than dorzolamide in animal models of glaucoma. tandfonline.com
| Compound | hCA II (nM) | hCA IV (nM) | hCA IX (nM) | hCA XII (nM) | Reference |
|---|---|---|---|---|---|
| Dorzolamide (DRZ) | 9 | 8500 | 25 | 3.5 | tandfonline.com |
| NCX250 | 44 | 18 | N/A | 29 | tandfonline.com |
Integration of Computational and Experimental Approaches in Dorzolamide Research
The synergy between computational and experimental methods has become indispensable in modern drug discovery, and dorzolamide research is a prime example of its success. beilstein-journals.orgresearchgate.net Computer-aided drug design (CADD) significantly accelerates the process of identifying and optimizing potential drug candidates, reducing both the time and cost associated with preclinical development. researchgate.netresearchgate.net
Structure-based drug design (SBDD) is a key computational technique that relies on the three-dimensional structure of the target protein. beilstein-journals.orgnih.gov For dorzolamide, the crystal structure of its complex with carbonic anhydrase II has provided invaluable insights into its binding mode. beilstein-journals.orgresearchgate.net This knowledge allows researchers to use molecular docking simulations to predict how novel, designed analogs will interact with the enzyme's active site. beilstein-journals.orgtandfonline.com These simulations can screen large libraries of virtual compounds to identify those with the highest predicted binding affinity and most favorable interaction profiles before they are synthesized for laboratory testing. researchgate.net
Quantitative structure-activity relationship (QSAR) models are another powerful computational tool. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. beilstein-journals.org This allows for the prediction of the activity of new, unsynthesized molecules. beilstein-journals.org
These in silico (computer-based) predictions are then validated through in vitro (laboratory) experiments. Synthesized compounds are tested for their ability to inhibit the target CA isoforms, and their potency (often measured as the inhibition constant, Kᵢ) is determined. tandfonline.com Promising candidates from these lab tests may then advance to further studies. This iterative cycle of computational design, chemical synthesis, and experimental testing allows for the rapid refinement of lead compounds, guiding the development of inhibitors with improved potency and selectivity. researchgate.netnih.gov Molecular dynamics simulations can further probe the stability of the drug-target complex over time, providing a more dynamic picture of the molecular interactions. tandfonline.com
Exploration of Dorzolamide's Molecular Interactions Beyond Carbonic Anhydrase
One area of investigation is dorzolamide's effect on vascular tone. Studies on retinal arterioles have indicated that the vasodilating effect of some CA inhibitors, including dorzolamide, may involve mechanisms other than direct CA inhibition. arvojournals.org This suggests that dorzolamide could have a dual action, with CA inhibition occurring at lower concentrations and a separate vasodilating effect at higher concentrations. arvojournals.org
More recent research has used in silico methods to explore dorzolamide's potential to interact with other proteins involved in cellular signaling pathways. A 2024 study demonstrated that dorzolamide can bind to the TIR-domain-containing adapter-inducing interferon-β (TRIF)-related adaptor molecule (TRAM), also known as TIRAP. tandfonline.com TIRAP is an important adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a key role in the inflammatory response. tandfonline.com The study found, through molecular docking and molecular dynamics simulations, that dorzolamide could disrupt the interaction between TIRAP and Protein Kinase C delta (PKCδ). tandfonline.com This disruption was shown to dampen the inflammatory response in macrophage cell lines, suggesting a potential anti-inflammatory role for dorzolamide independent of its CA-inhibiting activity. tandfonline.com
These findings open up new avenues for research, suggesting that dorzolamide and its analogs could be repurposed or redesigned for conditions where inflammation or vascular dysregulation are key factors. Further exploration of these "off-target" interactions is crucial for a complete understanding of dorzolamide's biological effects.
| Potential Target/Pathway | Observed Effect | Methodology | Reference |
|---|---|---|---|
| Retinal Arterioles | Vasodilation | In vitro studies | arvojournals.org |
| TIRAP (Toll-like receptor signaling) | Inhibition of TIRAP-PKCδ interaction, leading to reduced inflammatory response | In silico (molecular docking), in vitro (co-immunoprecipitation in cell lines) | tandfonline.com |
Strategies for Modulating Dorzolamide's Pharmacokinetic Profile in Research Models (e.g., novel delivery systems for prolonged action)
A significant focus of current research is to overcome the limitations of conventional dorzolamide eye drops, such as short residence time on the ocular surface and low corneal permeability, which can necessitate frequent administration. nih.govresearchgate.net Advanced drug delivery systems are being developed in research models to modulate the pharmacokinetic profile of dorzolamide, aiming for sustained release and prolonged therapeutic action. nih.govscirp.org
Nanotechnology-based carriers are at the forefront of this research. researchgate.net These systems encapsulate dorzolamide to improve its stability, solubility, and ability to penetrate ocular tissues. nih.gov Examples being investigated include:
Nanoliposomes: These are lipid-based vesicles that can entrap dorzolamide. Studies have shown that dorzolamide-loaded nanoliposomes can increase transcorneal permeation and provide a more prolonged effect compared to a standard dorzolamide solution. brieflands.com
Self-Assembled Nanostructures: Formulations using phospholipids (B1166683) have been shown to significantly improve pharmacokinetic parameters in the aqueous humor of animal models, leading to extended control over intraocular pressure compared to commercial eye drops. nih.gov
Polymeric Nanoparticles: Chitosan nanoparticles, for example, have demonstrated prolonged drug release and superior corneal retention in research settings. nih.gov
In-situ Gels: These are formulations that are administered as a liquid but transform into a gel upon contact with the eye's physiological conditions. nih.gov Gels containing dorzolamide have been shown to prolong drug release for up to 8 hours, extending the contact time with the eye. nih.govmdpi.com
Ocular Inserts and Contact Lenses: Solid inserts or medicated contact lenses that release dorzolamide in a sustained manner are also being explored as alternatives to traditional eye drops. nih.govresearchgate.netscirp.org
Q & A
Q. How can researchers address variability in Dorzolamide’s pharmacokinetic profiles across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
